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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanoic acid

Cat. No.: B108000 Get Quote

An In-depth Technical Guide to 3-(Pyridin-2-yl)propanoic Acid (CAS: 15197-75-8)

Foreword
As a Senior Application Scientist, my objective extends beyond merely presenting data. It is to

provide a narrative that intertwines fundamental chemical principles with practical, field-tested

applications. This guide on 3-(Pyridin-2-yl)propanoic acid is crafted for the discerning

researcher, scientist, and drug development professional. It is structured to provide not just

protocols and properties, but the underlying scientific rationale—the "why" behind the "how."

We will explore this versatile molecule from its core physicochemical identity to its synthesis,

characterization, and potential applications, ensuring that every piece of information is robust,

verifiable, and grounded in authoritative science.

Compound Profile and Physicochemical Properties
3-(Pyridin-2-yl)propanoic acid is a bifunctional organic compound featuring a pyridine ring

linked to a propanoic acid moiety via a two-carbon chain. This structure is of significant interest

in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond

acceptor and a coordination site for metals, while the carboxylic acid group provides a reactive

handle for a multitude of chemical transformations, such as amide bond formation and

esterification.

Understanding its fundamental properties is the first step in any research endeavor. These

values dictate solvent selection, reaction conditions, and potential analytical methods.
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Property Value Source

CAS Number 15197-75-8 [1][2]

Molecular Formula C₈H₉NO₂ [1]

Molecular Weight 151.16 g/mol [1]

IUPAC Name 3-pyridin-2-ylpropanoic acid [1]

Synonyms 3-(2-Pyridyl)propionic Acid [3]

Appearance
Not available; typically a solid

at room temperature.

Purity
Commercially available up to

98%
[2]

Melting Point

Not consistently reported;

related isomer (3-yl) melts at

156-160 °C

SMILES C1=CC=NC(=C1)CCC(=O)O [1]

Spectroscopic Characterization: A Structural
Validation System
The identity and purity of 3-(Pyridin-2-yl)propanoic acid must be rigorously confirmed before

its use in any application. Spectroscopic methods provide a definitive fingerprint of the

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum is one of the most informative tools for structural elucidation. For

this compound, dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆, we expect to

see distinct signals corresponding to the different proton environments.

Pyridyl Protons (4H): The four protons on the pyridine ring will appear in the aromatic region

(typically δ 7.0-8.6 ppm). Due to the substitution at the 2-position, they will exhibit a complex
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splitting pattern. The proton at the 6-position (adjacent to the nitrogen) is expected to be the

most downfield.

Methylene Protons (4H): The two methylene groups (-CH₂-CH₂-) will appear as two distinct

multiplets, likely triplets if coupling is clean, in the upfield region. The -CH₂- group adjacent to

the pyridine ring will be further downfield (approx. δ 2.8-3.2 ppm) than the -CH₂- group

adjacent to the carboxyl group (approx. δ 2.5-2.9 ppm) due to the ring's electron-withdrawing

effect.[4]

Carboxyl Proton (1H): The acidic proton of the carboxylic acid will appear as a broad singlet

at the far downfield end of the spectrum (typically δ 10-12 ppm), and its presence can be

confirmed by a D₂O exchange experiment, which would cause the signal to disappear.[4]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon

skeleton. We anticipate eight distinct signals:

Carbonyl Carbon: A single resonance far downfield (δ ~170-180 ppm).[1]

Pyridyl Carbons: Five signals in the aromatic region (δ ~120-160 ppm), with the carbon at

the 2-position (C2) being the most downfield due to its direct attachment to the nitrogen and

the substituent.

Methylene Carbons: Two signals in the aliphatic region (δ ~30-40 ppm).

Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. Using electrospray

ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 152.17.

[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Synthesis and Purification Protocol
A common and reliable method for synthesizing 3-(pyridin-2-yl)propanoic acid is through the

catalytic hydrogenation of its unsaturated precursor, 3-(pyridin-2-yl)acrylic acid. This method is

favored for its high yield and clean conversion.
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Causality Behind Experimental Choices:
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of

carbon-carbon double bonds. It provides a surface for the reaction to occur efficiently and is

easily removed by filtration.[5]

Solvent: A polar protic solvent like ethanol or a less polar solvent like ethyl acetate is typically

used. Ethanol is excellent for dissolving the starting material and the product, facilitating a

homogeneous reaction.[5]

Hydrogen Source: Pressurized hydrogen gas (H₂) is the reducing agent. The pressure is

increased (e.g., to 4 atmospheres) to increase the concentration of hydrogen in the solution,

thereby accelerating the reaction rate.[5]

Step-by-Step Synthesis Protocol:
Reaction Setup: To a hydrogenation flask, add 3-(pyridin-2-yl)acrylic acid (1 equivalent).

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol

%).

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the

starting material completely.

Hydrogenation: Secure the flask in a Parr shaker or similar hydrogenation apparatus. Purge

the vessel with nitrogen gas before introducing hydrogen. Pressurize the vessel with

hydrogen gas (e.g., 4 atm) and begin agitation.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by

observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24

hours.

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the

vessel with nitrogen.

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C

catalyst. Wash the Celite pad with the reaction solvent to ensure all product is collected.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The

product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain pure 3-(pyridin-2-yl)propanoic acid.

3-(pyridin-2-yl)acrylic acid
+ 10% Pd/C Catalyst

Hydrogenation
(H₂, 4 atm, Ethanol, 24h)

 Add Solvent Filtration through Celite
(Removes Pd/C)

 Reaction Mixture Solvent Evaporation
(Rotary Evaporator)

 Filtrate Recrystallization Crude Product Pure 3-(Pyridin-2-yl)propanoic acid

Click to download full resolution via product page

Caption: Catalytic hydrogenation workflow for 3-(pyridin-2-yl)propanoic acid.

Applications in Research and Development
The true value of 3-(Pyridin-2-yl)propanoic acid lies in its utility as a versatile molecular

scaffold. Its bifunctional nature allows for selective modifications at either the pyridine ring or

the carboxylic acid, making it a valuable building block in several areas.

Medicinal Chemistry: Arylpropionic acid derivatives are a well-known class of non-steroidal

anti-inflammatory drugs (NSAIDs).[6] The pyridine moiety in this compound can act as a

bioisostere for a phenyl ring, potentially improving pharmacokinetic properties like solubility

or metabolic stability.[7] It serves as a key intermediate for creating libraries of novel

compounds for screening against various biological targets.

Coordination Chemistry: The nitrogen atom of the pyridine ring is an excellent ligand for

coordinating with metal ions. The related isomer, 3-(pyridin-3-yl)propanoic acid, has been

used to synthesize coordination polymers with interesting structural and luminescent

properties. This suggests that the 2-yl isomer could be similarly employed in the

development of novel materials, catalysts, or metal-organic frameworks (MOFs).

Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to react with

primary amines on biomolecules like proteins or peptides, making it a useful linker in

bioconjugation applications.
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Caption: Key derivatization pathways and applications of the title compound.

Safety, Handling, and Storage
Scientific advancement must be accompanied by a commitment to safety. Based on

aggregated GHS data, 3-(Pyridin-2-yl)propanoic acid presents several hazards that require

careful management.[1]

Hazard Statements:

H315: Causes skin irritation.[1][3]

H318/H319: Causes serious eye damage/irritation.[1][3]

H335: May cause respiratory irritation.[1][3]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[8]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
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Handling and Storage Protocol:
Handling: This compound should only be handled in a well-ventilated area, preferably within

a chemical fume hood, to avoid inhalation of dust.[9][10] Standard personal protective

equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields, is

mandatory.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep

away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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